molecular formula C5H10NO5P B2741553 4-Phosphonopyrrolidine-2-carboxylic acid CAS No. 1822542-39-1

4-Phosphonopyrrolidine-2-carboxylic acid

Cat. No.: B2741553
CAS No.: 1822542-39-1
M. Wt: 195.111
InChI Key: MWVNKKCYYJUERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phosphonopyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a phosphonic acid group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phosphonopyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the phosphonic acid and carboxylic acid groups. One common method involves the cyclization of suitable precursors under controlled conditions. For example, the reaction of a suitable amine with a diester can lead to the formation of the pyrrolidine ring, which can then be functionalized to introduce the phosphonic acid and carboxylic acid groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Phosphonopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-Phosphonopyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phosphonopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolidine-2-carboxylic acid and phosphonopyrrolidine derivatives. These compounds share structural similarities but differ in their functional groups and specific properties .

Uniqueness

4-Phosphonopyrrolidine-2-carboxylic acid is unique due to the presence of both phosphonic acid and carboxylic acid groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

4-phosphonopyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10NO5P/c7-5(8)4-1-3(2-6-4)12(9,10)11/h3-4,6H,1-2H2,(H,7,8)(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVNKKCYYJUERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.